

# Tripropyltin (CAS 761-44-4): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Tripropyltin** (TPT), with CAS number 761-44-4, is an organotin compound belonging to the trialkyltin family. While specific toxicological and mechanistic data for **tripropyltin** are limited in the publicly available literature, significant insights can be drawn from the extensive research conducted on structurally similar and well-studied analogs such as tributyltin (TBT) and triphenyltin (TPT). These compounds are known for their potent biological activities, including neurotoxicity, immunotoxicity, and endocrine-disrupting effects. This technical guide synthesizes the available information on **tripropyltin** and provides a comprehensive overview of its chemical properties, expected toxicological profile, and potential mechanisms of action, drawing necessary parallels from related organotin compounds to inform future research and drug development endeavors.

## **Chemical and Physical Properties**

**Tripropyltin**, also known as **tripropyltin** hydride or tripropylstannane, is a colorless liquid.[1] Its fundamental chemical and physical properties are summarized in the table below.



Property	Value	Reference
CAS Number	761-44-4	[2][3]
Molecular Formula	C <sub>9</sub> H <sub>22</sub> Sn	[1]
Molecular Weight	249.00 g/mol	[3]
Boiling Point	224.7 °C at 760 mmHg	[1]
Flash Point	89.7 °C	[1]
Vapor Pressure	0.134 mmHg at 25°C	[1]
Synonyms	Tripropyltin hydride, Tripropylstannane, Monohydrotripropylstannane	[3]

## **Synthesis**

The synthesis of **tripropyltin** hydride typically involves the reduction of a **tripropyltin** halide, such as **tripropyltin** chloride. A general laboratory-scale synthesis protocol is outlined below, based on established methods for preparing organotin hydrides.

# Experimental Protocol: Synthesis of Tripropyltin Hydride from Tripropyltin Chloride

Objective: To synthesize tripropyltin hydride by the reduction of tripropyltin chloride.

#### Materials:

- Tripropyltin chloride
- Reducing agent (e.g., lithium aluminum hydride (LiAlH<sub>4</sub>) or sodium borohydride (NaBH<sub>4</sub>))
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Distilled water
- Drying agent (e.g., anhydrous magnesium sulfate)



• Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)

#### Procedure:

- Under an inert atmosphere (nitrogen or argon), a solution of **tripropyltin** chloride in an anhydrous etheral solvent (diethyl ether or THF) is prepared in a flame-dried flask.
- The solution is cooled in an ice bath.
- A solution or slurry of the reducing agent in the same anhydrous solvent is slowly added to
  the cooled tripropyltin chloride solution with constant stirring. The reaction is exothermic
  and the addition rate should be controlled to maintain a low temperature.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure the reaction goes to completion.
- The reaction is then carefully quenched by the slow, dropwise addition of distilled water to decompose any excess reducing agent.
- The resulting mixture is filtered to remove inorganic salts.
- The organic layer is separated, washed with water, and dried over an anhydrous drying agent.
- The solvent is removed under reduced pressure, and the crude tripropyltin hydride can be purified by distillation.

Note: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

## **Toxicological Profile**

The toxicity of **tripropyltin** is expected to be significant, in line with other trialkyltin compounds. While specific LD50 and IC50 values for **tripropyltin** are not readily available, data for the closely related **tripropyltin** chloride and other organotins provide a strong indication of its potential hazards.



**Ouantitative Toxicological Data** 

Compound	Test Type	Species	Route	Value	Reference
Tripropyltin chloride	Approximate Lethal Dose (ALD)	Mouse	Oral	> 1000 mg/kg	
Tributyltin chloride	LD50	Rat	Oral	129 mg/kg	[4]
Triphenyltin hydride	LD50	Rat	Oral	491 mg/kg	[5]

### **Neurotoxicity**

Triorganotin compounds are well-documented neurotoxicants. The neurotoxic effects of **tripropyltin** are likely mediated through mechanisms similar to those observed for TBT and TPT, which include excitotoxicity and disruption of neuronal signaling.

Expected Mechanisms of Neurotoxicity:

- Alteration of Ion Channels: Tripropyltin may alter the function of voltage-dependent sodium channels in neurons, leading to increased neuronal excitability.
- Disruption of Glutamatergic Transmission: It is hypothesized that **tripropyltin** can modify glutamatergic signaling by affecting calcium homeostasis in presynaptic terminals.
- Inhibition of Aromatase: Similar to TBT and TPT, **tripropyltin** may inhibit the enzyme aromatase in the brain, which is responsible for converting androgens to estrogens. This can disrupt neurodevelopment and function.

# Experimental Protocol: In Vitro Assessment of Neurotoxicity

Objective: To assess the potential neurotoxic effects of **tripropyltin** using a primary hippocampal neuron culture model.

Methodology:



- Primary Neuron Culture: Isolate and culture primary hippocampal neurons from embryonic rodents.
- Compound Exposure: Treat the cultured neurons with a range of concentrations of tripropyltin for a specified duration (e.g., 24-48 hours).
- Viability Assay: Assess cell viability using methods such as the MTT assay or LDH release assay to determine cytotoxic concentrations.
- Electrophysiology: Utilize patch-clamp techniques to measure changes in ion channel activity and neuronal excitability in response to tripropyltin exposure.
- Calcium Imaging: Employ fluorescent calcium indicators to monitor changes in intracellular calcium concentrations, providing insights into disrupted signaling pathways.
- Aromatase Activity Assay: Measure the activity of aromatase in neuron lysates to determine
  if tripropyltin inhibits this key enzyme.

### **Immunotoxicity**

Organotin compounds are known to be immunotoxic, with effects observed on various immune cells. The impact of **tripropyltin** on the immune system is likely to involve the suppression of immune cell function.

Expected Mechanisms of Immunotoxicity:

- Effects on Natural Killer (NK) Cells: **Tripropyltin** is expected to diminish the lytic function of NK cells, a critical component of the innate immune system. The immunotoxicity is likely correlated with the lipophilicity of the organotin compound.
- Induction of Apoptosis in Thymocytes: Tributyltin has been shown to induce apoptosis in thymocytes, a key process in T-cell development. It is plausible that tripropyltin exerts similar effects.

# Experimental Protocol: Assessment of Immunotoxicity on Natural Killer (NK) Cells



Objective: To evaluate the effect of **tripropyltin** on the cytotoxic function of primary human NK cells.

#### Methodology:

- NK Cell Isolation: Isolate primary NK cells from human peripheral blood mononuclear cells (PBMCs).
- Compound Exposure: Expose the purified NK cells to various concentrations of **tripropyltin** for different durations (e.g., 1, 24, 48 hours).
- Cytotoxicity Assay: Co-culture the treated NK cells with a target cell line (e.g., K562 cells)
  and measure the lysis of target cells using a standard chromium-51 release assay or a nonradioactive alternative.
- ATP Level Measurement: Assess the intracellular ATP levels in NK cells following exposure to tripropyltin as a measure of cellular energy metabolism and viability.

#### **Endocrine Disruption**

A significant body of evidence points to the endocrine-disrupting properties of organotin compounds. **Tripropyltin** is expected to interfere with hormonal signaling pathways.

Expected Mechanisms of Endocrine Disruption:

- RXR and LXR Agonism: Organotins, including TPT, have been shown to act as agonists for the Retinoid X Receptor (RXR) and Liver X Receptor (LXR). This can lead to the disruption of cholesterol metabolism and steroidogenesis.
- PPARy Agonism: Organotins can also activate the Peroxisome Proliferator-Activated Receptor gamma (PPARy), a key regulator of adipogenesis. This suggests a potential role for **tripropyltin** in promoting the formation of fat cells.
- Aromatase Inhibition: As mentioned in the context of neurotoxicity, inhibition of aromatase by tripropyltin would have significant endocrine-disrupting effects by altering the balance of androgens and estrogens.

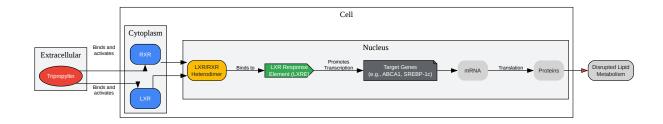


## **Signaling Pathways**

The biological effects of **tripropyltin** are likely mediated through the perturbation of key signaling pathways. Based on studies of related organotins, the LXR/RXR signaling pathway is a probable target.

### **LXR/RXR Signaling Pathway Disruption by Organotins**

The Liver X Receptor (LXR) and Retinoid X Receptor (RXR) are nuclear receptors that form a heterodimer and play a crucial role in regulating cholesterol, fatty acid, and glucose homeostasis. Organotins can act as agonists for these receptors, leading to the transcription of target genes involved in lipid metabolism.



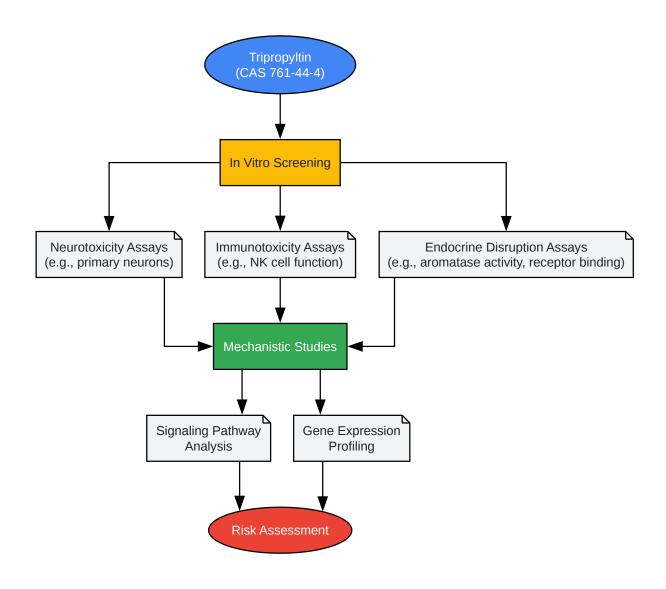
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Caption: LXR/RXR signaling pathway activation by **tripropyltin**.

# **Experimental Workflows**

A logical workflow for assessing the toxicological profile of **tripropyltin** would involve a tiered approach, starting with in vitro screening and progressing to more complex mechanistic studies.





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Caption: Tiered workflow for toxicological assessment of tripropyltin.

# **Analytical Methods**

The determination of **tripropyltin** in various matrices requires sensitive and specific analytical techniques due to its potential for bioaccumulation and toxicity at low concentrations.

## **Sample Preparation**

 Water Samples: Solid-phase extraction (SPE) is a common method for pre-concentrating organotins from aqueous samples.



• Biological Tissues: Extraction with organic solvents, often followed by a clean-up step to remove interfering lipids, is typically employed.

## **Analytical Instrumentation**

- Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) or a flame photometric detector (FPD) is a widely used technique for the analysis of organotin compounds. Derivatization to a more volatile form is often necessary.
- Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) allows for the direct analysis of tripropyltin without the need for derivatization.

### Conclusion

**Tripropyltin** (CAS 761-44-4) is an organotin compound with a high potential for toxicity, mirroring the well-established adverse effects of its analogs, tributyltin and triphenyltin. While specific quantitative data for **tripropyltin** remains scarce, the available information strongly suggests that it is a neurotoxic, immunotoxic, and endocrine-disrupting chemical. The probable mechanisms of action involve the disruption of critical signaling pathways, including the LXR/RXR pathway, and the inhibition of key enzymes such as aromatase. This technical guide provides a foundational understanding for researchers and professionals in drug development, highlighting the need for further investigation into the specific toxicological profile of **tripropyltin** and emphasizing the importance of cautious handling and thorough risk assessment. The provided experimental protocols offer a starting point for such investigations.

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